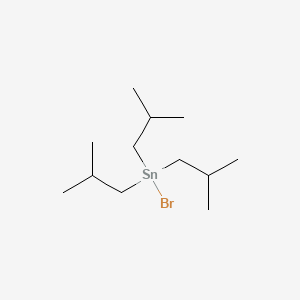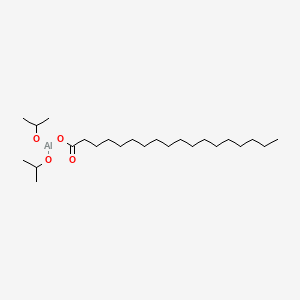
(Octadecanoato-O)bis(propan-2-olato)aluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Octadecanoato-O)bis(propan-2-olato)aluminium is a chemical compound with the molecular formula C24H49AlO4 and a molecular weight of 428.6 g/mol. It is also known by its IUPAC name, di(propan-2-yloxy)alumanyl octadecanoate. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Octadecanoato-O)bis(propan-2-olato)aluminium typically involves the reaction of octadecanoic acid (stearic acid) with aluminium isopropoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Octadecanoic acid} + \text{Aluminium isopropoxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments to maintain product quality. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(Octadecanoato-O)bis(propan-2-olato)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminium oxide and other by-products.
Reduction: It can be reduced to form aluminium metal and other reduced species.
Substitution: The isopropoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and various alkyl or aryl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxide, while substitution reactions can produce a variety of aluminium alkoxides .
Wissenschaftliche Forschungsanwendungen
(Octadecanoato-O)bis(propan-2-olato)aluminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of (Octadecanoato-O)bis(propan-2-olato)aluminium involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it an effective catalyst in many organic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminium isopropoxide: Similar in structure but lacks the octadecanoate group.
Aluminium stearate: Contains the octadecanoate group but lacks the isopropoxy groups.
Aluminium monostearate: Similar to aluminium stearate but with different stoichiometry.
Uniqueness
(Octadecanoato-O)bis(propan-2-olato)aluminium is unique due to the presence of both octadecanoate and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination allows it to be used in a wider range of applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
7630-84-4 |
|---|---|
Molekularformel |
C24H49AlO4 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
di(propan-2-yloxy)alumanyl octadecanoate |
InChI |
InChI=1S/C18H36O2.2C3H7O.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3(2)4;/h2-17H2,1H3,(H,19,20);2*3H,1-2H3;/q;2*-1;+3/p-1 |
InChI-Schlüssel |
LXVDSDPFRBWEFN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


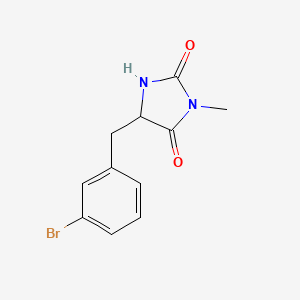
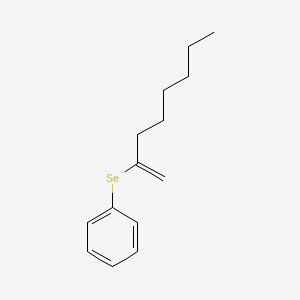
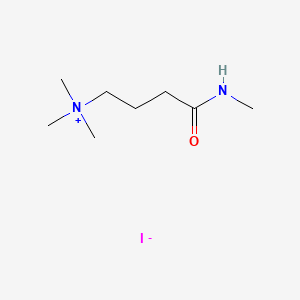
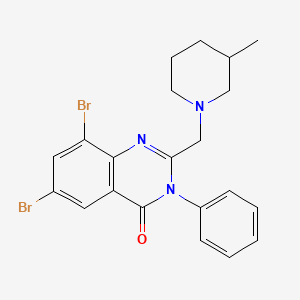

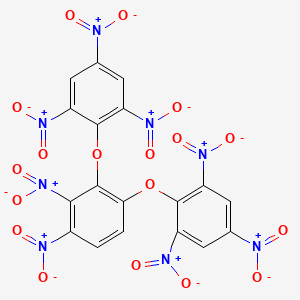



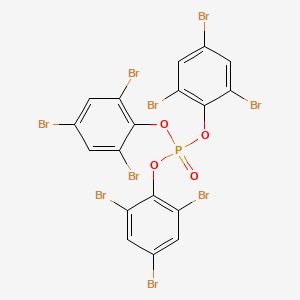

![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

